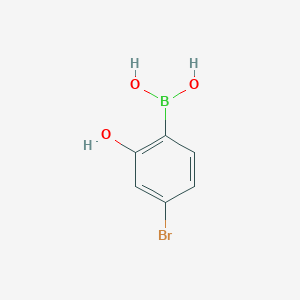

4-Bromo-2-hydroxyphenylboronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(4-bromo-2-hydroxyphenyl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BBrO3/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3,9-11H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKAUYEXJCBJEED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)Br)O)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BBrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.83 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Stability of 2-Hydroxy-Substituted Arylboronic Acids in Storage

A Technical Guide for Process Chemists and Drug Discovery Scientists

Executive Summary: The "Ortho Effect" Trap

In the high-stakes environment of drug discovery, 2-hydroxy-substituted arylboronic acids (e.g., 2-hydroxyphenylboronic acid) represent a notorious class of "silent killers" for Suzuki-Miyaura coupling yields.[1] Unlike their meta- or para-substituted counterparts, these compounds possess an intrinsic structural flaw: the ortho-hydroxyl group acts as an intramolecular catalyst for protodeboronation .[1]

This guide moves beyond generic storage advice ("keep cold") to explain the specific mechanistic failure modes of this subclass and provides a validated, self-correcting workflow for their handling.

Part 1: The Mechanistic Failure Modes

To stabilize these reagents, one must understand why they fail. The instability of 2-hydroxy arylboronic acids is not random; it is driven by two distinct pathways, dictated by the specific proximity of the hydroxyl group.

1. Facilitated Protodeboronation (The Primary Threat)

For 2-hydroxyphenylboronic acids (phenolic -OH), the primary degradation pathway is irreversible C-B bond cleavage.[1] The ortho-hydroxyl group lowers the activation energy for ipso-protonation.[1]

-

Mechanism: The phenolic proton coordinates with the basic boronate species (formed even with trace moisture), creating a cyclic transition state that rapidly transfers a proton to the ipso-carbon.

-

Result: Complete loss of the boronic acid functionality, yielding the corresponding phenol and boric acid.

2. Dehydration & Boroxine Formation (The Stoichiometric Nightmare)

While less destructive than protodeboronation, 2-hydroxy boronic acids avidly dehydrate to form boroxines (cyclic trimers).[1]

-

Impact: This is reversible, but it alters the molecular weight of the solid. If you calculate stoichiometry based on the monomer (

) but weigh out the trimer (

Diagram 1: Degradation Pathways of 2-Hydroxy Arylboronic Acids

Caption: The dual pathways of degradation. Protodeboronation (red) is irreversible; Boroxine formation (green) is reversible but affects stoichiometry.

Part 2: Kinetic Drivers & Environmental Factors

The rate of degradation is not linear; it is exponential relative to specific environmental triggers.

| Factor | Impact on 2-Hydroxy Substituted Species | Critical Threshold |

| Moisture | High. Water acts as the nucleophile to generate the boronate anion, which is the reactive species for protodeboronation. | >10% Relative Humidity accelerates decay.[1] |

| pH | Critical. Even slightly basic conditions (pH > 7) deprotonate the phenol, accelerating C-B cleavage by orders of magnitude. | Avoid storage near volatile amines. |

| Temperature | Moderate to High. Arrhenius behavior applies, but the intramolecular catalysis lowers the barrier significantly. | Degradation observed at >4°C over weeks. |

Part 3: Diagnostic Protocols (The Truth-Teller)

Visual inspection is useless; degraded boronic acids often remain white powders. HPLC is unreliable for this specific class because the acidic silica stationary phase can induce protodeboronation during the run, or the boroxine/monomer equilibrium shifts on-column.

The Gold Standard: 11B NMR This protocol distinguishes the active boronic acid from the inert boric acid and the boroxine.

Step-by-Step Validation Protocol:

-

Solvent Choice: Use d6-DMSO or d6-Acetone .[1]

-

Avoid: D2O (promotes hydrolysis) or CDCl3 (often acidic/wet).

-

-

Sample Prep: Dissolve ~10 mg of sample in 0.6 mL solvent. Run immediately.

-

Acquisition:

-

Nucleus: 11B (typically ~128 MHz on a 400 MHz instrument).

-

Reference: BF3·OEt2 (0 ppm).

-

Quartz tubes are not required for routine purity checks; borosilicate glass background is broad and easily subtracted.

-

Interpretation Table:

| Chemical Shift (

Part 4: Storage & Handling Best Practices

For 2-hydroxy arylboronic acids, standard "cool, dry place" advice is insufficient.[1] The following workflow is required to maintain >95% purity over 6 months.

Diagram 2: The "Deep Freeze" Storage Decision Tree

Caption: Workflow for assessing and storing unstable boronic acids. Derivatization is the ultimate fallback for persistent instability.

The Protocol:

-

Atmosphere: Flush the headspace with Argon immediately after every use. Nitrogen is acceptable, but Argon is heavier and provides a better blanket.

-

Seal: Wrap the cap threads with Parafilm or Teflon tape to prevent moisture ingress.

-

Secondary Containment: Place the vial inside a larger jar containing active desiccant (e.g., Drierite or silica gel).

-

Temperature: Store strictly at -20°C . Do not store at 4°C (standard fridge); the cycling of auto-defrost cycles in standard lab fridges can induce moisture condensation inside the secondary container.

-

Warm-Up: Allow the vial to reach room temperature before opening to prevent condensation on the cold powder.

Part 5: Remediation & Stabilization Strategies

If a 2-hydroxy arylboronic acid degrades within days despite these precautions, do not fight the thermodynamics. Stabilize it chemically.[2]

1. MIDA Boronates (The "Slow Release" Capsule) Convert the acid to a N-methyliminodiacetic acid (MIDA) boronate.

-

Why: The B-N dative bond hybridizes the boron to sp3, removing the vacant orbital required for protodeboronation.

-

Stability:[1][2][3][4][5][6] Indefinite at room temperature on the benchtop.

2. Potassium Trifluoroborates (Ar-BF3K)

-

Why: Converts the Lewis acidic boronic acid into a chemically inert salt.

-

Protocol: Treat the boronic acid with KHF2 (aq/MeOH). The resulting salt is air-stable and can be used directly in coupling reactions (with a hydrolysis step or specific conditions).

References

-

Mechanism of Protodeboronation: Cox, P. A., et al. (2017).[7] Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society. [Link]

-

Boronic Acid Stability & Storage: Hall, D. G. (2011).[1] Structure, Properties, and Preparation of Boronic Acid Derivatives.[1][8][9] In Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials.[8] Wiley-VCH.[1] [Link]

-

Quantitative 11B NMR Analysis: Benito, A., et al. (2020). Pushing the frontiers: Boron-11 NMR as a method for quantitative boron analysis.[1][10][11] Analyst.[4] [Link]

-

MIDA Boronates as Stable Surrogates: Gillis, E. P., & Burke, M. D. (2007).[1] A simple and modular strategy for small molecule synthesis: iterative Suzuki-Miyaura coupling of B-protected haloboronic acids.[1] Journal of the American Chemical Society. [Link]

Sources

- 1. 2-Hydroxyphenylboronic acid | 89466-08-0 [chemicalbook.com]

- 2. laballey.com [laballey.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. research.ed.ac.uk [research.ed.ac.uk]

- 6. Organocatalytic, enantioselective synthesis of benzoxaboroles via Wittig/oxa-Michael reaction Cascade of α-formyl boronic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. chemimpex.com [chemimpex.com]

- 9. Formation and Structural Characterization of Benzoxa- and Thienoxaphosphaborinines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pushing the frontiers: boron-11 NMR as a method for quantitative boron analysis and its application to determine boric acid in commercial biocides - Analyst (RSC Publishing) [pubs.rsc.org]

- 11. sumitomo-chem.co.jp [sumitomo-chem.co.jp]

Difference between 4-Bromo-2-hydroxyphenylboronic acid and its pinacol ester

Topic: Difference between 4-Bromo-2-hydroxyphenylboronic acid and its pinacol ester Audience: Researchers, scientists, and drug development professionals.

Executive Summary: The "Oxaborole" Equilibrium

For medicinal chemists, the choice between This compound (1) and its pinacol ester (2) is not merely a matter of shelf-stability; it is a strategic decision regarding molecular speciation.

Unlike standard phenylboronic acids, the 2-hydroxy substitution introduces a critical intramolecular interaction. The free acid (1) does not exist solely as a trigonal planar species; it exists in a dynamic equilibrium with a cyclic benzoxaborole (oxaborole) hemiester and its dehydrated boroxine trimer. This "chameleon" behavior complicates stoichiometry, purification, and solubility profiles.

The pinacol ester (2) effectively "locks" the boron atom into a chemically defined, tetra-coordinate-like protective state (though formally tri-coordinate, the steric bulk prevents internal nucleophilic attack by the phenol). This masking inhibits the formation of insoluble anhydrides and allows for standard silica gel chromatography, which is often impossible with the free acid due to streaking and decomposition.

Molecular Architecture & Physicochemical Properties[1][2][3]

The following table contrasts the critical parameters of the two species, highlighting why the ester is the preferred form for intermediate storage and purification.

| Feature | This compound (Free Acid) | This compound Pinacol Ester |

| CAS Number | 216393-54-3 (Generic Ref) | 269409-97-4 (Parent 2-OH Ref) |

| Speciation | Dynamic: Equilibrium between free acid, cyclic oxaborole, and boroxine trimer. | Static: Defined monomeric species. |

| Solubility | High in polar aprotic solvents (DMSO, DMF); poor in non-polar organics (Hexane, Toluene). | Excellent in common organics (DCM, THF, Toluene, EtOAc). |

| Purification | Difficult; prone to "streaking" on silica due to Lewis acidity and H-bonding. Recrystallization required. | Chromatography-friendly; stable on silica gel. |

| Atom Economy | Higher (no pinacol waste), but often requires excess reagent due to trimerization. | Lower (pinacol byproduct), but 1:1 stoichiometry is reliable. |

| Reactivity | Rapid transmetalation (fast Suzuki), but prone to protodeboronation. | Slower transmetalation (requires in-situ hydrolysis), higher thermal stability. |

The Structural Equilibrium (Mechanism)

The 2-hydroxyl group acts as an internal nucleophile. In the absence of a strong protecting group (like pinacol), the oxygen lone pair attacks the empty p-orbital of the boron, facilitating dehydration.

-

Acid Form: Susceptible to forming a 5-membered oxaborole ring.

-

Ester Form: The bulky pinacol diol occupies the boron coordination sphere, sterically and electronically preventing the phenol oxygen from displacing the diol under neutral conditions.

Experimental Protocols

Protocol A: Synthesis of the Pinacol Ester from the Free Acid

Rationale: This protocol uses a dehydration strategy driven by MgSO4 to shift the equilibrium fully toward the ester.

Reagents:

-

This compound (1.0 equiv)

-

Pinacol (1.1 equiv)

-

Anhydrous MgSO4 (2.0 equiv)

-

Solvent: Dichloromethane (DCM) or Diethyl Ether (Et2O) [0.2 M]

Step-by-Step:

-

Charge: In a flame-dried round-bottom flask, combine the boronic acid (1.0 equiv) and pinacol (1.1 equiv).

-

Solvate: Add anhydrous DCM or Et2O to achieve a 0.2 M concentration.

-

Dehydrate: Add anhydrous MgSO4 (2.0 equiv). Note: Molecular sieves (4Å) can also be used.

-

Agitate: Stir vigorously at room temperature (RT) for 12–18 hours under an inert atmosphere (N2 or Ar).

-

Checkpoint: Monitor by TLC. The ester usually has a higher Rf and stains distinctively with KMnO4.

-

-

Filter: Filter the suspension through a pad of Celite to remove the hydrated MgSO4. Rinse the pad with the reaction solvent.

-

Concentrate: Remove solvent in vacuo.

-

Purify: The crude residue is often pure enough (>95%). If necessary, purify via flash column chromatography (Hexanes/EtOAc gradient). The ester is stable on silica.

Protocol B: Suzuki-Miyaura Coupling (Benzofuran Synthesis Strategy)

Rationale: The 2-hydroxy group is a "privileged" motif. Following the cross-coupling, it can be used to cyclize onto the newly coupled ring (if it contains an electrophile) to form benzofurans.

Reagents:

-

Aryl Halide (e.g., 2-bromoacetophenone for benzofuran route) (1.0 equiv)

-

Catalyst: Pd(dppf)Cl2·DCM (3-5 mol%)

-

Base: K2CO3 (3.0 equiv) or K3PO4 (3.0 equiv)

-

Solvent: 1,4-Dioxane/Water (4:1 ratio)

Step-by-Step:

-

Degas: Sparge the solvent mixture (Dioxane/Water) with Nitrogen for 15 minutes. Oxygen is the enemy of the active Pd(0) species.

-

Combine: In a reaction vial, add the Pinacol Ester, Aryl Halide, and Base.

-

Catalyst Addition: Add Pd(dppf)Cl2·DCM.

-

Heat: Seal the vial and heat to 80–90°C.

-

Mechanistic Note: The water/base combination is critical here. It hydrolyzes the pinacol ester in situ to the active boronate species (Ar-B(OH)3-), which is the actual transmetalating agent.

-

-

Workup: Dilute with EtOAc, wash with water and brine. Dry over Na2SO4.[4]

-

Cyclization (Optional): If the coupled partner has an alpha-halo ketone or similar electrophile, add K2CO3 in acetone/reflux to close the benzofuran ring via the free phenol.

Visualizing the Pathway

The following diagram illustrates the equilibrium of the starting material and its convergence into the Suzuki cycle.

Caption: Figure 1. The equilibrium between the free acid and oxaborole forms is bypassed by pinacol protection, converging at the active boronate species during coupling.

Strategic Selection in Drug Discovery

When to use the Free Acid:

-

Cost-Sensitive Scale-Up: If the coupling is robust and purification of the intermediate is not required, using the acid avoids the cost of pinacol.

-

Aqueous Chemistry: If the reaction is performed in 100% aqueous media (rare for this substrate due to solubility), the acid is more water-soluble than the ester.

When to use the Pinacol Ester:

-

Complex Multi-Step Synthesis: If the boron species must survive other reactions (e.g., lithiation of the bromide, though difficult here, or mild oxidations) or requires silica purification.

-

Stoichiometric Precision: The ester has a defined molecular weight. The acid often contains varying amounts of water (anhydride formation), making precise molar equivalents difficult to calculate.

-

Avoiding Protodeboronation: The 2-hydroxy group accelerates protodeboronation (C-B bond cleavage) under basic conditions by coordinating to the boron. The bulky pinacol group slows this decomposition pathway prior to the transmetalation step.

References

-

Protodeboronation Mechanisms: Cox, P. A., et al. "Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways." J. Am. Chem. Soc. 2017. Link

-

Oxaborole Equilibrium: Adamczyk-Woźniak, A., et al. "Benzoxaboroles – Old compounds with new applications." Journal of Organometallic Chemistry, 2009. Link

-

Suzuki Coupling Reviews: Miyaura, N., Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chem. Rev. 1995. Link

-

Pinacol Ester Synthesis: "Preparation of Boronic Esters." Organic Syntheses, Coll. Vol. 10, p. 49. Link

Sources

- 1. Arylboronic Acid Pinacol Esters as Stable Boron Sources for Dihydrodibenzoborepin Derivatives and a Dibenzoborole [mdpi.com]

- 2. Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions [escholarship.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. 4-Nitrophenylboronic acid pinacol ester synthesis - chemicalbook [chemicalbook.com]

Methodological & Application

Application Note: One-Pot Synthesis of Benzodioxaboroles from 4-Bromo-2-hydroxyphenylboronic Acid

This Application Note is designed for researchers and drug development professionals. It addresses the synthesis of boron-containing heterocycles using 4-Bromo-2-hydroxyphenylboronic acid as the specific starting material.

Executive Summary & Scientific Context

Benzoxaboroles and their derivatives have emerged as a privileged scaffold in medicinal chemistry, exemplified by FDA-approved drugs like Tavaborole (Kerydin) and Crisaborole (Eucrisa). These compounds exhibit unique non-covalent interactions with biological targets (e.g., occupancy of the oxyanion hole in enzymes) due to the empty p-orbital of the boron atom.

Critical Structural Distinction: It is vital to distinguish between the two primary classes of benzofused boron heterocycles derived from ortho-substituted phenylboronic acids:

-

Benzoxaboroles (Benzo[c][1,2]oxaboroles): Contain a B–C–O linkage. The boron is attached to the benzene ring, and an oxygen atom connects the boron to a carbon spacer (usually –CH2–) attached to the ring.

-

Benzodioxaboroles (Benzo[d][1,3,2]dioxaboroles): Contain an O–B–O linkage. The boron is attached to the benzene ring, and two oxygen atoms connect the boron to the ring (one directly, one via a spacer) or, in the case of 2-hydroxyphenylboronic acid , the starting material itself forms a 5-membered O–B–O cycle upon condensation with aldehydes, ketones, or diols.

Scope of this Protocol: The starting material specified, This compound , possesses a hydroxyl group at the ortho position relative to the boronic acid. This specific substitution pattern dictates that the direct one-pot cyclization product with carbonyl electrophiles is the Benzodioxaborole (specifically, the benzo[d][1,3,2]dioxaborole scaffold). This guide details the dehydrative cyclization protocol to generate these functionalized heterocycles.

(Note: If the target is the Tavaborole-class benzoxaborole, the starting material would require a 2-hydroxymethyl or 2-formyl group. This distinction is addressed in Section 4).

Mechanism of Action

The synthesis proceeds via a thermodynamically driven dehydrative cyclization . The 2-hydroxyl group of the phenylboronic acid acts as a nucleophile, attacking the electrophilic carbonyl carbon of an aldehyde or ketone. The boronic acid moiety simultaneously forms a dative or covalent bond with the resulting oxygen, eliminating a water molecule to close the 5-membered ring.

Pathway Visualization

Figure 1: Reaction pathway for the conversion of this compound to the benzodioxaborole scaffold.

Experimental Protocol: Synthesis of 2-Substituted-4-Bromo-benzo[d][1,3,2]dioxaboroles

This protocol describes the "one-pot" condensation with an aldehyde (e.g., 4-chlorobenzaldehyde) to form the corresponding 2-aryl-benzodioxaborole.

Materials & Reagents[1][2][3][4]

-

Precursor: this compound (1.0 equiv).

-

Electrophile: Aldehyde (1.0–1.1 equiv) OR Ketone (e.g., Acetone, in excess if used as solvent).

-

Solvent: Toluene (anhydrous) or THF.

-

Desiccant: Molecular Sieves (4Å) or MgSO₄ (anhydrous).

-

Catalyst (Optional): p-Toluenesulfonic acid (PTSA, 1-5 mol%) can accelerate the reaction with sterically hindered ketones.

Step-by-Step Procedure

-

Preparation:

-

Flame-dry a 50 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser.

-

Cool to room temperature under a stream of nitrogen or argon.

-

-

Charging:

-

Add This compound (217 mg, 1.0 mmol) to the flask.

-

Add the Aldehyde (e.g., 4-chlorobenzaldehyde, 155 mg, 1.1 mmol).

-

Add Toluene (10 mL).

-

Critical Step: Add activated 4Å Molecular Sieves (approx. 500 mg) to the reaction mixture. This drives the equilibrium forward by sequestering the water byproduct.

-

-

Reaction:

-

Heat the mixture to reflux (110 °C) with vigorous stirring.

-

Monitor the reaction by TLC (eluent: Hexane/Ethyl Acetate 3:1). The boronic acid starting material is typically more polar and will streak; the product is less polar.

-

Duration: Typically 2–4 hours for aldehydes; 6–12 hours for ketones.

-

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Filter the mixture through a pad of Celite to remove the molecular sieves. Wash the pad with Ethyl Acetate (2 x 10 mL).

-

Concentrate the filtrate under reduced pressure (Rotavap).

-

-

Purification:

-

Recrystallization is often sufficient due to the high crystallinity of these heterocycles.

-

Solvent System: Hexane/CH₂Cl₂ or Pentane.

-

Alternative: Flash column chromatography (Silica gel), typically eluting with Hexane/EtOAc (gradient 95:5 to 80:20). Note that some boronic esters can hydrolyze on acidic silica; neutralized silica (treated with 1% Et₃N) is recommended.

-

Quantitative Data Summary[5]

| Parameter | Standard Conditions | Optimized Conditions |

| Solvent | THF (Reflux) | Toluene (Reflux + Dean-Stark) |

| Time | 6-12 Hours | 2-4 Hours |

| Water Removal | MgSO₄ | 4Å Molecular Sieves / Azeotropic |

| Typical Yield | 65-75% | 85-92% |

| Purity | >95% | >98% |

Comparative Analysis: Benzoxaborole vs. Benzodioxaborole

If your target was specifically the Benzoxaborole (Tavaborole-like) scaffold, the starting material This compound is chemically incorrect for a direct one-pot synthesis. You would need to employ a homologation strategy or use a different precursor.

Workflow Comparison

Figure 2: Decision tree for selecting the correct starting material based on the desired heterocyclic core.

Correction Protocol: To synthesize the Benzoxaborole (C-B-O ring) starting from a phenol-like precursor:

-

O-Alkylation: React this compound (protected as ester) with a halomethyl source? Inefficient.

-

Preferred Route: Start with 2-Bromo-5-bromobenzyl alcohol .

-

Step 1: Protect alcohol (THP).

-

Step 2: Lithiation (nBuLi) and borylation (B(OiPr)3).

-

Step 3: Acidic hydrolysis (One-pot deprotection and cyclization).

-

References

-

Synthesis of Benzoxaboroles via ortho-Oxalkylation

-

Benzoxaborole Drug Discovery (Tavaborole)

- Title: Discovery of Tavaborole, a Boron-Based Pharmaceutical Agent for the Tre

- Source: Journal of Medicinal Chemistry, 2015, 58(15), 5967–5978.

-

URL:[Link]

-

General Boronic Acid Cyclization

- Title: Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and M

- Source: Wiley-VCH, 2nd Edition (Hall, D. G., Ed.).

-

URL:[Link]

Sources

Application Note: Accelerating Biaryl Synthesis with Microwave-Assisted Suzuki-Miyaura Coupling of 4-Bromo-2-hydroxyphenylboronic acid

Introduction: The Imperative for Greener, Faster Chemistry

In the fast-paced world of drug discovery and materials science, the demand for rapid, efficient, and environmentally conscious synthetic methodologies is paramount. Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, addressing many of the limitations of conventional heating methods.[1][2] By utilizing microwave irradiation, MAOS offers dramatic reductions in reaction times, increased product yields, and often, enhanced purity profiles.[3][4][5] This application note provides a detailed protocol and technical guidance for the use of 4-Bromo-2-hydroxyphenylboronic acid in microwave-assisted Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern carbon-carbon bond formation.

This compound is a versatile building block, incorporating a reactive boronic acid moiety for coupling and a bromine atom and a hydroxyl group that allow for subsequent functionalization, making it a valuable synthon in the synthesis of complex organic molecules.[6][7][8] The protocols detailed herein are designed for researchers, scientists, and drug development professionals seeking to leverage the power of microwave chemistry for the efficient synthesis of biaryl compounds.

The "Why": Understanding the Microwave Advantage in Suzuki-Miyaura Coupling

Conventional heating methods rely on conduction and convection to transfer energy to a reaction mixture, a process that is often slow and inefficient, leading to thermal gradients and the formation of byproducts.[1] Microwave heating, in contrast, utilizes the ability of polar molecules and ions within the reaction mixture to absorb microwave energy directly and convert it into heat.[5] This direct, volumetric heating leads to a rapid and uniform temperature increase throughout the reaction medium, resulting in several key advantages for Suzuki-Miyaura coupling:

-

Accelerated Reaction Rates: Reactions that may take hours or even days under conventional heating can often be completed in a matter of minutes using microwave irradiation.[1][4]

-

Improved Yields and Purity: The rapid heating and precise temperature control offered by modern microwave reactors minimize the formation of impurities and byproducts, leading to higher isolated yields of the desired product.[2][5]

-

Enhanced Reaction Consistency: Microwave reactors provide excellent control over reaction parameters, leading to more reproducible results compared to conventional heating methods.[4]

-

"Green" Chemistry Principles: MAOS aligns with the principles of green chemistry by reducing energy consumption and often allowing for the use of less hazardous solvents or even solvent-free conditions.[1][2][3]

The Suzuki-Miyaura coupling mechanism involves a catalytic cycle with a palladium catalyst. A key step in this process is the activation of the boronic acid with a base to form a more nucleophilic boronate species, which then undergoes transmetalation with the palladium complex.[9] Microwave irradiation can significantly accelerate all the steps in the catalytic cycle, leading to the observed rate enhancements.

Experimental Protocol: Microwave-Assisted Suzuki-Miyaura Coupling of this compound with an Aryl Halide

This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide. The specific conditions may require optimization depending on the nature of the coupling partner.

Materials and Instrumentation:

-

Microwave Reactor: A dedicated single-mode microwave reactor designed for organic synthesis with temperature and pressure monitoring capabilities is required. Domestic microwave ovens are not suitable and are extremely dangerous for this type of work. [10][11]

-

Reaction Vessels: Use only microwave-safe sealed reaction vials certified by the manufacturer to withstand the anticipated temperatures and pressures.[12]

-

Reagents:

-

This compound

-

Aryl bromide (e.g., 4-bromotoluene)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂, or a pre-catalyst system)

-

Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

-

Solvent (e.g., a mixture of 1,4-dioxane/water, ethanol/water, or DMF)

-

-

Standard laboratory glassware and purification equipment (e.g., silica gel for chromatography).

Step-by-Step Procedure:

-

Reagent Preparation: In a certified microwave reaction vial equipped with a magnetic stir bar, combine this compound (1.2 equivalents), the aryl bromide (1.0 equivalent), the palladium catalyst (typically 1-5 mol%), and the base (2-3 equivalents).

-

Solvent Addition: Add the chosen solvent system to the reaction vial. The volume should be sufficient to ensure proper stirring and to prevent excessive pressure buildup. A typical concentration is in the range of 0.1-0.5 M.

-

Vessel Sealing: Securely seal the reaction vial with the appropriate cap and septum.

-

Microwave Irradiation: Place the sealed vial into the microwave reactor. Set the reaction parameters as follows:

-

Temperature: 120-150 °C (This is a starting point and may require optimization).

-

Time: 10-30 minutes.

-

Power: The instrument will typically modulate the power to maintain the set temperature.

-

-

Cooling: After the irradiation is complete, allow the reaction vessel to cool to a safe temperature (below 50 °C) before removing it from the microwave cavity.[12] Most modern instruments have a forced cooling feature.

-

Work-up: Once cooled, carefully open the vial. Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, and wash it with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure biaryl product.

Data Presentation: Representative Reaction Conditions

The following table summarizes typical starting conditions for the microwave-assisted Suzuki-Miyaura coupling of this compound.

| Parameter | Condition | Rationale |

| Aryl Halide | Aryl Bromide or Iodide | Aryl bromides and iodides are generally more reactive than chlorides in Suzuki-Miyaura coupling. |

| Boronic Acid | This compound (1.2 eq) | A slight excess of the boronic acid is often used to ensure complete consumption of the aryl halide. |

| Catalyst | Pd(PPh₃)₄ (3 mol%) | Tetrakis(triphenylphosphine)palladium(0) is a commonly used and effective catalyst for this transformation. |

| Base | K₂CO₃ (2.5 eq) | A base is required to activate the boronic acid to the more reactive boronate species.[9] |

| Solvent | 1,4-Dioxane/H₂O (4:1) | A polar solvent system is necessary to absorb microwave energy effectively and to dissolve the reagents. |

| Temperature | 140 °C | Higher temperatures, achievable in sealed vessels under microwave irradiation, significantly accelerate the reaction.[13] |

| Time | 20 min | Microwave heating drastically reduces the required reaction time compared to conventional methods.[14] |

Visualization of the Process

Experimental Workflow

Caption: Microwave-assisted Suzuki-Miyaura coupling workflow.

Catalytic Cycle of Suzuki-Miyaura Coupling

Sources

- 1. ijrpas.com [ijrpas.com]

- 2. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]

- 3. mdpi.com [mdpi.com]

- 4. ajchem-a.com [ajchem-a.com]

- 5. researchgate.net [researchgate.net]

- 6. This compound | 1451393-43-3 [chemicalbook.com]

- 7. fluorochem.co.uk [fluorochem.co.uk]

- 8. This compound,1451393-43-3-Chemicalbridge-Chemicalbridge [chemicalbridge.co.uk]

- 9. Suzuki Coupling [organic-chemistry.org]

- 10. Safety Considerations for Microwave Synthesis [cem.com]

- 11. Microwave Synthesis [organic-chemistry.org]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

Revolutionizing Aryl-Aryl and Aryl-Heteroatom Bond Formation: Green Chemistry Solvent Systems for 4-Bromo-2-hydroxyphenylboronic Acid Reactions

Introduction: The Imperative for Greener Synthetic Routes

In the landscape of modern pharmaceutical and materials science research, the synthesis of complex biaryl and aryl-heteroatom scaffolds is of paramount importance. 4-Bromo-2-hydroxyphenylboronic acid stands as a critical building block in this endeavor, offering versatile reactivity for the construction of novel molecular architectures. However, traditional cross-coupling methodologies often rely on hazardous and environmentally persistent organic solvents, presenting significant challenges in terms of waste management, process safety, and overall sustainability.[1][2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the implementation of green chemistry solvent systems for reactions involving this compound, focusing on the widely applicable Suzuki-Miyaura and Chan-Lam couplings. By embracing these greener alternatives, laboratories can significantly reduce their environmental footprint without compromising reaction efficiency or product purity.

Physicochemical Properties of this compound

A thorough understanding of the substrate's properties is fundamental to designing robust and reproducible reaction protocols.

| Property | Value | Source |

| CAS Number | 1451393-43-3 | [3] |

| Molecular Formula | C₆H₆BBrO₃ | [3] |

| Molecular Weight | 216.83 g/mol | [3] |

| Appearance | White to off-white solid | [3] |

| Storage Temperature | 2-8°C | [3] |

Core Principles of Green Solvent Selection

The transition to greener solvent systems is guided by the twelve principles of green chemistry, which advocate for the use of substances that minimize or eliminate the use and generation of hazardous materials.[4] Key considerations for solvent selection in the context of this compound reactions include:

-

Safety: Low toxicity, flammability, and volatility.

-

Environmental Impact: Biodegradability and low potential for environmental persistence.

-

Renewability: Sourced from renewable feedstocks where possible.

-

Reaction Performance: Ability to facilitate high reaction rates, yields, and selectivity.

-

Work-up Efficiency: Ease of product isolation and solvent recycling.

Recommended Green Solvent Systems and Protocols

Based on these principles, we have identified and optimized protocols in several promising green solvent systems for reactions with this compound.

Aqueous Ethanol Systems for Suzuki-Miyaura Coupling

Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance.[5] The addition of ethanol as a co-solvent enhances the solubility of organic substrates and reagents. This system is particularly effective for the Suzuki-Miyaura coupling of this compound with various aryl halides.[6][7]

Reaction Scheme:

Figure 1: General scheme for the Suzuki-Miyaura coupling.

Detailed Protocol: Synthesis of a Biaryl Phenol Derivative

This protocol is adapted from established procedures for Suzuki-Miyaura reactions in aqueous media.[6][7]

Materials:

-

This compound (1.0 mmol, 216.8 mg)

-

Aryl bromide (1.2 mmol)

-

Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 4.5 mg)

-

Potassium carbonate (K₂CO₃) (3.0 mmol, 414.6 mg)

-

Ethanol (5 mL)

-

Deionized water (5 mL)

-

Round-bottom flask (25 mL) with magnetic stir bar and reflux condenser

Procedure:

-

To the round-bottom flask, add this compound, the aryl bromide, and potassium carbonate.

-

Add the ethanol and water to the flask.

-

Stir the mixture at room temperature for 10 minutes to ensure adequate mixing.

-

Add the palladium(II) acetate to the reaction mixture.

-

Heat the reaction mixture to 80°C under a nitrogen or argon atmosphere and stir vigorously for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Acidify the mixture with 1 M HCl to a pH of approximately 2-3, which will cause the product to precipitate.

-

Filter the solid product and wash with cold water.

-

The crude product can be further purified by recrystallization from an ethanol/water mixture.[6]

Workflow Diagram:

Figure 2: Step-by-step workflow for the aqueous Suzuki-Miyaura protocol.

Polyethylene Glycol (PEG) as a Recyclable Medium

Polyethylene glycol (PEG) is a non-toxic, biodegradable, and thermally stable polymer that can serve as an effective reaction medium.[8] Its ability to dissolve a wide range of organic and inorganic compounds, coupled with its distinct phase behavior, facilitates catalyst and solvent recycling.

Protocol Adaptation for PEG-Mediated Suzuki-Miyaura Coupling:

This protocol is based on general procedures for PEG-mediated cross-coupling reactions.

Materials:

-

This compound (1.0 mmol)

-

Aryl iodide (1.2 mmol)

-

Pd/C (10 mol%)

-

Potassium phosphate (K₃PO₄) (3.0 mmol)

-

PEG-400 (5 mL)

Procedure:

-

Combine all reactants and the catalyst in a round-bottom flask containing PEG-400.

-

Heat the mixture to 100°C and stir for 2-4 hours.

-

After cooling, add diethyl ether to precipitate the product and the catalyst.

-

Filter the solid and wash with diethyl ether.

-

The product can be separated from the catalyst by dissolving in a suitable solvent and filtering. The PEG can be recovered by evaporation of the ether and reused.

Cyrene™: A Bio-based Aprotic Solvent

Cyrene™ is a bio-based, biodegradable dipolar aprotic solvent derived from cellulose.[9] It is a promising alternative to traditional solvents like DMF and NMP, which are under increasing regulatory scrutiny.[9]

Considerations for using Cyrene™:

-

Higher Boiling Point: Cyrene™ has a high boiling point (227°C), which can be advantageous for high-temperature reactions but may require vacuum distillation for removal.

-

Base Sensitivity: Cyrene™ can be sensitive to strong bases; therefore, milder bases like potassium carbonate are recommended.[10]

Adapted Protocol for Suzuki-Miyaura Coupling in Cyrene™:

-

Combine this compound (1.0 mmol), aryl bromide (1.2 mmol), Pd(OAc)₂ (2 mol%), a suitable phosphine ligand (e.g., SPhos, 4 mol%), and K₂CO₃ (3.0 mmol) in Cyrene™ (5 mL).

-

Heat the reaction at 100-120°C for 6-12 hours.

-

For work-up, cool the reaction, dilute with a less polar solvent like ethyl acetate, and wash with water to remove Cyrene™ and inorganic salts.

Deep Eutectic Solvents (DESs) for Enhanced Reactivity

Deep eutectic solvents (DESs) are mixtures of a hydrogen bond donor and a hydrogen bond acceptor, forming a eutectic with a melting point lower than the individual components.[11] They are often biodegradable, non-toxic, and can be prepared from inexpensive, renewable resources. A common and effective DES for Suzuki-Miyaura reactions is a mixture of choline chloride and glycerol.[12]

Protocol Outline for Suzuki-Miyaura in a Choline Chloride:Glycerol DES:

-

Prepare the DES by heating a 1:2 molar ratio of choline chloride and glycerol at 80°C until a clear, homogeneous liquid is formed.

-

To the DES, add this compound (1.0 mmol), the aryl halide (1.2 mmol), Pd(OAc)₂ (2 mol%), and K₂CO₃ (3.0 mmol).

-

Heat the mixture at 100°C for 3-5 hours.

-

Upon completion, the product can often be extracted with a suitable organic solvent, leaving the catalyst and DES for potential reuse.

Micellar Catalysis in Water: "Nano-Reactors" for Organic Synthesis

Micellar catalysis utilizes surfactants in water to form "nano-reactors" where lipophilic reactants can concentrate, leading to enhanced reaction rates.[13] This approach allows for reactions of water-insoluble substrates to be carried out in an aqueous medium at mild temperatures.

Conceptual Workflow for Micellar Suzuki-Miyaura Coupling:

Figure 3: Conceptual workflow for micellar-catalyzed Suzuki-Miyaura reactions.

Chan-Lam Coupling in Green Solvents

The Chan-Lam coupling provides a valuable route to aryl-heteroatom bonds (C-N, C-O, C-S) and is typically catalyzed by copper.[14][15] This reaction is often amenable to greener conditions, including the use of aqueous or alcohol-based solvent systems.

General Protocol for Chan-Lam N-Arylation in Aqueous Methanol:

This protocol is adapted from established procedures for Chan-Lam couplings.[16]

Materials:

-

This compound (1.0 mmol)

-

Amine or other N-nucleophile (1.2 mmol)

-

Copper(II) acetate (Cu(OAc)₂) (1.5 mmol)

-

Methanol (5 mL)

-

Water (5 mL)

Procedure:

-

In a round-bottom flask, combine this compound and the amine.

-

Add the methanol and water.

-

Add the copper(II) acetate.

-

Stir the reaction mixture at room temperature, open to the air, for 12-24 hours.

-

Monitor the reaction by TLC.

-

Upon completion, dilute the mixture with water and extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Safety, Handling, and Waste Disposal

This compound:

-

Hazards: Causes skin and serious eye irritation. May cause respiratory irritation.[17]

-

Handling: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area.[17]

-

Disposal: Dispose of in accordance with local, state, and federal regulations.[18]

Green Solvents:

-

While generally safer than traditional solvents, always consult the Safety Data Sheet (SDS) for each specific solvent.

-

Proper handling and disposal procedures should be followed for all chemicals used.[19]

Conclusion and Future Outlook

The adoption of green chemistry solvent systems for reactions involving this compound offers a clear pathway toward more sustainable and environmentally responsible chemical synthesis. The protocols and solvent systems outlined in this application note provide a robust starting point for researchers to transition away from hazardous solvents. Aqueous ethanol, PEG, Cyrene™, and DESs each present unique advantages, and the optimal choice will depend on the specific reaction, scale, and available resources. The continued development of novel green solvents and catalytic systems will further expand the toolkit for sustainable organic synthesis, enabling the creation of complex molecules with minimal environmental impact.

References

-

Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. Rose-Hulman Institute of Technology. Available from: [Link]

- Hamilton, A. E., Buxton, A. M., Peeples, C. J., & Chalker, J. M. (2015). An Operationally Simple Aqueous Suzuki–Miyaura Cross-Coupling Reaction for an Undergraduate Organic Chemistry Laboratory.

- De la Hoz, A., Diaz-Ortiz, A., & Alcazar, J. (2016). Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. Molecules, 21(11), 1479.

- Bhandari, S., & Garg, N. K. (2016). Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling in a Green Alcohol Solvent for an Undergraduate Organic Chemistry Laboratory.

- Hasegawa, U., & van der Vlies, A. J. (2023). Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions. Molecules, 28(8), 3468.

- Sherwood, J. R., De bruyn, M., Konstantinou, K., Clark, J. H., & Farmer, T. J. (2014). The use of Cyrene as a solvent for Suzuki–Miyaura cross-coupling reactions. Catalysis Science & Technology, 4(11), 3733-3736.

- Delaye, P. O., Pénichon, M., & Enguehard-Gueiffier, C. (2018). Natural Deep Eutectic Solvents as Sustainable Solvents for Suzuki–Miyaura Cross-Coupling Reactions Applied to Imidazo-Fused Heterocycles. SynOpen, 2(04), 306-311.

- Mondal, B., & Roy, S. (2012). The Suzuki-Miyaura reactions of aryl halides with arylboronic acids. a. Journal of the Indian Chemical Society, 89(9), 1269-1273.

-

Suzuki-Miyaura Cross-Coupling Reaction. Fisher Scientific. Available from: [Link]

-

Useful Green Chemistry Metrics. Scientific Update. (2019). Available from: [Link]

- Sherwood, J., De bruyn, M., Farmer, T. J., & Clark, J. H. (2017).

- Dicks, A. P., & Gunawardena, A. (2015). Don't Forget the Workup.

- Akhlaghinia, B. (2017).

-

Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available from: [Link]

-

Chan-Lam Coupling. Organic Chemistry Portal. Available from: [Link]

-

Suzuki-Miyaura Coupling. Chemistry LibreTexts. (2024). Available from: [Link]

-

Chan-Lam Coupling: Mechanism & Examples. NROChemistry. Available from: [Link]

-

Chan–Lam coupling. Wikipedia. Available from: [Link]

- Wilson, K. L., Murray, J., Jamieson, C., & Watson, A. J. (2017).

- Lipshutz, B. H., & Ghorai, S. (2012).

- Roschangar, F., Sheldon, R. A., & Senanayake, C. H. (2015). Green Chemistry Metrics, A Review. Molecules, 20(10), 18130-18153.

-

4-Hydroxyphenylboronic acid. PubChem. Available from: [Link]

- A Method for Palladium-Catalyzed Asymmetric Couplings of Bromobenzene Derivatives: Suzuki Reactions Catalyzed by Pd Fe2O4. Journal of Synthetic Chemistry. (2024).

- Al-Masri, A. A. (2018). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond.

- Maji, A., & Kundu, S. K. (2015). A quick Chan-Lam C-N and C-S cross coupling at room temperature in presence of square pyramidal [Cu(DMAP)4I]I as catalyst. Tetrahedron Letters, 56(46), 6393-6396.

- Sharma, S., & Singh, N. (2021). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development, 25(11), 2399-2415.

- Tolomelli, A., Cabri, W., Ferrazzano, L., Fantoni, T., & Palladino, C. (2021). Greening cross coupling reactions by using sustainable solvents/bases blends. In 25th Annual Green Chemistry & Engineering Conference.

- Sedghi, R., Varma, R. S., & Zare, K. (2020). Recent advances in the Suzuki–Miyaura cross-coupling reaction using efficient catalysts in eco-friendly media. Green Chemistry, 22(18), 5930-5975.

-

Suzuki Coupling. Organic Chemistry Portal. Available from: [Link]

- Anastas, P. T., & Warner, J. C. (1998). Green Chemistry: Theory and Practice. Oxford University Press.

- Vantourout, J. C., Law, R. P., Isidro-Llobet, A., Atkinson, S. J., & Watson, A. J. (2016). Overcoming Limitations in Chan-Lam Amination with Alkylboronic Esters via Aminyl Radical Substitution. ChemRxiv.

- Dettori, M. A., Fabbri, D., & Delogu, G. (2015). Synthesis and Study of 4,4' Dihydroxy Biphenyl Derivatives with Potential Biological Activity.

- Durand, E., Lecomte, J., & Villeneuve, P. (2013). Toward advanced ionic liquids. Polar, enzyme-friendly solvents for biocatalysis. European Journal of Lipid Science and Technology, 115(1), 14-23.

Sources

- 1. Greening cross coupling reactions by using sustainable solvents/bases blends - ACS Green Chemistry [gcande.digitellinc.com]

- 2. Recent advances in the Suzuki–Miyaura cross-coupling reaction using efficient catalysts in eco-friendly media - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. This compound | 1451393-43-3 [chemicalbook.com]

- 4. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. rose-hulman.edu [rose-hulman.edu]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. arkat-usa.org [arkat-usa.org]

- 10. Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 11. (4-Bromo-2,6-dimethylphenyl)methanol | C9H11BrO | CID 14680145 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. Green Chemistry Metrics with Special Reference to Green Analytical Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Chan-Lam Coupling [organic-chemistry.org]

- 15. Chan–Lam coupling - Wikipedia [en.wikipedia.org]

- 16. pubs.rsc.org [pubs.rsc.org]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. file.medchemexpress.com [file.medchemexpress.com]

- 19. fishersci.com [fishersci.com]

Troubleshooting & Optimization

Minimizing homocoupling side reactions of 4-Bromo-2-hydroxyphenylboronic acid

Technical Support Center: 4-Bromo-2-hydroxyphenylboronic Acid

Welcome to the technical support center for this compound. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this reagent in Suzuki-Miyaura cross-coupling reactions. The unique electronic properties of this molecule—possessing both an electron-donating hydroxyl group and an electron-withdrawing bromine atom—present specific challenges, most notably the propensity for undesired homocoupling side reactions. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your reaction conditions and maximize the yield of your desired cross-coupled product.

Troubleshooting Guide: Minimizing Homocoupling

This section addresses specific experimental issues in a direct question-and-answer format.

Question 1: I'm observing a significant amount of the symmetrical biaryl product (dihydroxy-biphenyl) in my reaction mixture. What are the primary causes of this homocoupling?

Answer: The formation of a homocoupled dimer from this compound is a common issue that typically points to one or more of the following factors:

-

Presence of Oxygen: This is the most frequent cause.[1][2] Dissolved oxygen in your reaction mixture can facilitate the oxidative coupling of two boronic acid molecules. The mechanism often involves the oxidation of the active Pd(0) catalyst to a Pd(II) species, which can then mediate the homocoupling pathway.[3][4]

-

Suboptimal Catalyst System: If the rate of the desired cross-coupling catalytic cycle is slow, the homocoupling side reaction becomes more competitive. This can be due to:

-

Use of a Pd(II) Precatalyst: When using precatalysts like Pd(OAc)₂, a portion of the boronic acid can be consumed to reduce Pd(II) to the active Pd(0) state, inadvertently generating the homocoupled product in the process.[1]

-

Inefficient Ligand: The chosen ligand may not sufficiently promote the rate-limiting oxidative addition step or the final reductive elimination for your specific substrates, allowing the palladium catalyst to engage in side reactions.

-

-

Incorrect Base or Base Concentration: The base is crucial for activating the boronic acid to facilitate transmetalation.[5][6] However, an inappropriate choice or concentration can be detrimental. In some catalytic systems, particularly with copper, an excess of a coordinating base can unfavorably promote homocoupling.[7]

To diagnose the issue, a systematic approach is necessary. The following workflow can help pinpoint the root cause.

Caption: Troubleshooting workflow for homocoupling.

Question 2: My reaction is sluggish and incomplete, with starting materials and the homocoupled dimer present. How can I improve the rate of the desired cross-coupling reaction?

Answer: A sluggish reaction indicates that the catalytic cycle for the desired cross-coupling is inefficient. For an electron-rich boronic acid like this compound, the challenge often lies in promoting efficient transmetalation and reductive elimination.

Key Optimization Parameters:

| Parameter | Recommendation & Rationale |

| Ligand | Switch to a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) or an N-heterocyclic carbene (NHC) ligand.[1][8] These ligands stabilize the palladium center, accelerate oxidative addition, and promote the crucial reductive elimination step, thereby outcompeting catalyst decomposition and side reactions. |

| Base | The choice of base is critical. Weak inorganic bases like K₃PO₄ or K₂CO₃ are often effective.[9][10] They must be sufficiently strong to form the boronate species required for transmetalation but not so strong as to cause degradation of starting materials or the catalyst. Ensure the base is finely powdered and anhydrous if using an anhydrous solvent system.[11] |

| Solvent | A polar aprotic solvent, often with water as a co-solvent (e.g., Dioxane/H₂O, DMF/H₂O, THF/H₂O), is typically required.[12] The aqueous phase is crucial for dissolving the inorganic base and facilitating the formation of the active boronate species.[6][13] |

| Temperature | While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition and side reactions.[12] The optimal temperature is typically between 80-110 °C. If the reaction is sluggish, a cautious increase in temperature may be beneficial after other parameters have been optimized. |

Question 3: How do I choose the right palladium catalyst to minimize homocoupling from the start?

Answer: The choice of catalyst is a proactive step to prevent homocoupling.

-

Prefer Pd(0) Sources: Starting directly with a Pd(0) catalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, is highly recommended.[1] This bypasses the initial reduction step required for Pd(II) precatalysts, which is a known pathway for homocoupling.

-

Consider Pre-formed Catalysts: Modern pre-formed catalysts, such as Buchwald's G3 or G4 palladacycles (e.g., XPhos Pd G3), offer excellent stability and activity. They are designed to release the active L-Pd(0) species under the reaction conditions, often leading to more reproducible results and lower catalyst loadings.

-

Add a Mild Reducing Agent: If you must use a Pd(II) source, consider adding a mild reducing agent like potassium formate to the reaction mixture. This can help suppress the Pd(II)-mediated homocoupling pathway without interfering with the main catalytic cycle.[4][14]

Frequently Asked Questions (FAQs)

Question 1: What is the fundamental mechanism of palladium-catalyzed boronic acid homocoupling?

Answer: The most commonly accepted mechanism for homocoupling in Suzuki reactions is an oxidative process mediated by Pd(II) and an oxidant, typically molecular oxygen.[1][3]

Caption: Simplified comparison of the desired Suzuki cycle and the homocoupling side reaction.

The active Pd(0) catalyst is oxidized by O₂ to a Pd(II) species. This Pd(II) complex can then undergo two successive transmetalations with the boronic acid, followed by reductive elimination to yield the symmetrical R-R dimer and regenerate Pd(0). Because this pathway competes for the active catalyst, it directly reduces the efficiency of the desired cross-coupling.

Question 2: Why is this compound particularly susceptible to side reactions?

Answer: The electronic nature of this substrate makes it challenging. The ortho-hydroxyl group is strongly electron-donating, which increases the electron density on the aromatic ring. While this can facilitate oxidative addition at the C-Br bond, it can also make the boronic acid moiety more susceptible to side reactions like protodeboronation (replacement of the -B(OH)₂ group with a hydrogen atom) and oxidative homocoupling. Furthermore, boronic acids, in general, can have stability issues and may be prone to forming boroxines (cyclic anhydrides) upon storage, which can affect their reactivity.[15][16][17]

Question 3: What are the best practices for degassing to eliminate oxygen?

Answer: Rigorous exclusion of oxygen is non-negotiable for minimizing homocoupling.[2]

-

Subsurface Sparge (Sparging): This is a highly effective method. Bubble an inert gas (Argon or Nitrogen) through the solvent for at least 20-30 minutes before adding the catalyst and reagents. For the reaction itself, maintain a positive pressure of the inert gas. A subsurface sparge directly into the reaction mixture (before adding the catalyst) is even more effective.[4]

-

Freeze-Pump-Thaw: This technique is excellent for achieving a very low oxygen concentration, especially for smaller-scale reactions. The solvent is frozen using liquid nitrogen, a vacuum is applied to remove gases from the headspace, and then the solvent is thawed. This cycle is typically repeated three times.[18]

-

Inert Atmosphere: Always conduct the reaction under a positive pressure of an inert gas (e.g., in a flask connected to a nitrogen or argon line with a bubbler). All reagents should be added via syringe or under a blanket of inert gas.

Recommended Experimental Protocol

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with a generic aryl halide partner, designed to minimize homocoupling.

Materials:

-

This compound (1.2 - 1.5 eq)

-

Aryl Halide (1.0 eq)

-

Pd₂(dba)₃ (1-2 mol%)

-

SPhos (2.5-5 mol%)

-

K₃PO₄ (2.0 - 3.0 eq), finely ground

-

1,4-Dioxane and H₂O (e.g., 4:1 or 5:1 v/v)

Procedure:

-

Vessel Preparation: To a flame-dried reaction vial or flask equipped with a magnetic stir bar, add the aryl halide (1.0 eq), this compound (1.2 eq), and finely ground K₃PO₄ (2.0 eq).

-

Inert Atmosphere: Seal the vessel with a septum and purge with argon or nitrogen for 10-15 minutes.

-

Solvent Degassing: In a separate flask, degas the Dioxane/H₂O solvent mixture by sparging with argon for at least 30 minutes.

-

Reagent Addition: Under a positive pressure of inert gas, add the degassed solvent to the reaction flask via syringe.

-

Catalyst Addition: In a separate vial, weigh the Pd₂(dba)₃ and SPhos ligand and dissolve them in a small amount of the degassed solvent. Add this catalyst solution to the main reaction mixture via syringe.

-

Execution: Place the sealed vial in a preheated heating block or oil bath and stir vigorously at 80-100 °C.[1]

-

Monitoring: Monitor the reaction progress by TLC or LC-MS until the limiting reagent is consumed (typically 4-24 hours).

-

Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.

References

-

Gouré, E., et al. (2022). Copper-Catalyzed Homocoupling of Boronic Acids: A Focus on B-to-Cu and Cu-to-Cu Transmetalations. Molecules, 27(21), 7517. Available at: [Link]

-

Comegna, D., et al. (2012). Pd-Catalyzed Homocoupling Reaction of Arylboronic Acid: Insights from Density Functional Theory. The Journal of Physical Chemistry A, 116(34), 8713-8721. Available at: [Link]

-

Organic Chemistry Portal (n.d.). Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

-

Le, T. N., et al. (2020). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. ResearchGate. Available at: [Link]

-

Various Authors (2018). How to prevent metal catalysed homocoupling reaction of boronic acids? ResearchGate. Available at: [Link]

-

Kjell, D. P., & Bunten, K. A. (2003). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 7(5), 692-695. Available at: [Link]

-

Gouré, E., et al. (2022). Copper-Catalyzed Homocoupling of Boronic Acids: A Focus on B-to-Cu and Cu-to-Cu Transmetalations. PubMed. Available at: [Link]

-

Gouré, E., et al. (2022). Copper-Catalyzed Homocoupling of Boronic Acids: A focus on B-to-Cu and Cu-to-Cu Transmetalations. Preprints.org. Available at: [Link]

-

Gorgani, L., et al. (2017). Optimization of reaction conditions for the Suzuki-Miyaura coupling. ResearchGate. Available at: [Link]

-

Various Authors (2021). Diagnosing issues with a failed Suzuki coupling? Reddit. Available at: [Link]

-

Yi, W-B., et al. (2011). Highly Efficient Method for Suzuki Reactions in Aqueous Media. Molecules, 16(4), 3014-3029. Available at: [Link]

-

Karak, M., & Deka, R. C. (2021). Importance of some factors on the Suzuki‐Miyaura cross‐coupling reaction. ResearchGate. Available at: [Link]

-

Quimicompany (n.d.). How to avoid homocoupling of 4 cyanophenylboronic acid in a Suzuki reaction with an heteroaryl chloride and XPhos Pd G3? Quimicompany. Available at: [Link]

-

Chemistry LibreTexts (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

-

UCIBren (2011). Masking Boronic Acids for Suzuki Coupling. YouTube. Available at: [Link]

-

Various Authors (2014). How can I solve my problem with Suzuki coupling? ResearchGate. Available at: [Link]

-

All about Chemistry (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. YouTube. Available at: [Link]

-

Various Authors (2014). Which conditions are favorable for the efficient Suzuki coupling? ResearchGate. Available at: [Link]

-

Kjell, D. P., & Bunten, K. A. (2003). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. ResearchGate. Available at: [Link]

-

Gouré, E., et al. (2022). Copper-Catalyzed Homocoupling of Boronic Acids: A Focus on B-to-Cu and Cu-to-Cu Transmetalations. ResearchGate. Available at: [Link]

-

Chemistry Stack Exchange (2024). How to avoid side reactions when making boronic esters (Homocoupling, Hydrogen specie)? Chemistry Stack Exchange. Available at: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Suzuki Coupling [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. Copper-Catalyzed Homocoupling of Boronic Acids: A Focus on B-to-Cu and Cu-to-Cu Transmetalations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 9. Highly Efficient Method for Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. reddit.com [reddit.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. youtube.com [youtube.com]

- 16. youtube.com [youtube.com]

- 17. researchgate.net [researchgate.net]

- 18. chemistry.stackexchange.com [chemistry.stackexchange.com]

Technical Support Center: Solubilization & Handling of 4-Bromo-2-hydroxyphenylboronic Acid

Welcome to the Technical Support Center. This guide addresses the physicochemical challenges associated with 4-Bromo-2-hydroxyphenylboronic acid (CAS: 1451393-43-3 / related analogs). As a Senior Application Scientist, I have structured this resource to move beyond basic instructions, providing the mechanistic "why" behind every "how" to ensure reproducibility in your drug discovery or chemical biology workflows.

Part 1: Diagnostic & Mechanistic FAQs

Understanding the physicochemical behavior of your compound is the first step to solving solubility issues.

Q1: Why does this compound precipitate immediately upon addition to my neutral buffer (pH 7.4)? A: This is a classic pKa-driven solubility failure.

-

The Mechanism: Arylboronic acids exist in an equilibrium between a neutral, trigonal planar form (hydrophobic) and an anionic, tetrahedral boronate form (hydrophilic). The pKa of a typical phenylboronic acid is ~8.8. The electron-withdrawing bromine (at C4) and the ortho-hydroxyl group (at C2) modulate this, likely shifting the pKa to the 7.5–8.2 range .

-

The Consequence: At pH 7.4, a significant fraction (potentially >50%) of the molecule remains in the neutral, protonated state , which has poor aqueous solubility.

-

The Fix: You must shift the equilibrium toward the anionic form by raising the pH slightly (pH 8.0–9.0) or by using a "solubility bridge" (co-solvent) to solvate the neutral species.

Q2: I see a "gooey" or oil-like precipitate instead of a powder. What is this? A: You are likely observing boroxine formation (dehydration).[1]

-

The Mechanism: Boronic acids are prone to self-condensation, losing water to form cyclic trimeric anhydrides called boroxines. This process is reversible but is thermodynamically favored in non-polar environments or high concentrations. The "goo" is often a mixture of the boronic acid monomer and its oligomeric anhydrides.

-

The Fix: This is often reversible.[1] Addition of a small amount of base (NaOH) converts the boroxine back into the soluble monomeric boronate anion.

Q3: Does the 2-hydroxyl group affect stability? A: Yes. The ortho-hydroxyl group allows for intramolecular hydrogen bonding or the formation of transient cyclic species. While this can stabilize the molecule in solid form, in solution, it can accelerate protodeboronation (cleavage of the C-B bond) under harsh conditions (high temperature or extreme pH).

-

Pro-Tip: Avoid storing aqueous solutions. Prepare fresh. If storage is necessary, freeze the DMSO stock, not the aqueous dilution.

Part 2: Step-by-Step Solubilization Protocols

Protocol A: Preparation of High-Integrity Stock Solution

Never attempt to dissolve the solid directly in water.

-

Solvent Choice: Anhydrous DMSO (Dimethyl Sulfoxide) is the gold standard. Ethanol is acceptable but prone to evaporation and esterification over time.

-

Concentration: Aim for 10–50 mM . Higher concentrations increase the risk of boroxine precipitation upon storage.

-

Procedure:

Protocol B: The "Solubility Bridge" Method (Aqueous Dilution)

Use this for biological assays (IC50, cell culture) where pH cannot be drastically altered.

Objective: Dilute DMSO stock into aqueous buffer without "shock precipitation."

| Parameter | Recommendation |

| Max DMSO % | < 1.0% (Cell culture) / < 5.0% (Enzymatic assays) |

| Buffer pH | Phosphate or Tris, pH 7.5 – 8.0 (Slightly basic is better) |

| Additives | 0.05% Tween-20 or Triton X-100 (prevents aggregation) |

Workflow:

-

Pre-warm your aqueous buffer to 25–30°C. Cold buffers decrease solubility.

-

Agitate the buffer (stir bar or vortex) during addition.

-

Submerged Addition: Do not drop the DMSO stock onto the surface. Submerge the pipette tip into the vortexing buffer and dispense slowly.

-

Visual Check: The solution should remain clear. If turbidity appears, it is likely the neutral boroxine forming.

Protocol C: The "Base-Shift" Method (Chemical Synthesis/Coupling)

Use this for Suzuki-Miyaura couplings or chemical derivatization.

-

Suspend the boronic acid in water/organic mixture (e.g., 1:1 Dioxane:Water).

-

Add 2.0–3.0 equivalents of base (e.g., K2CO3, NaOH, or Cs2CO3).

-

Observation: The suspension should clear rapidly as the boronic acid (neutral) converts to the boronate (anionic).

-

Note: If the solution turns yellow/brown, oxidation may be occurring. Degas solvents with Nitrogen/Argon prior to mixing.

Part 3: Troubleshooting Decision Tree

Scenario: My compound precipitated during the experiment.

Figure 1: Decision matrix for troubleshooting precipitation events in aqueous media.

Part 4: Advanced Technical Notes

1. Stability & Storage (The "Hidden" Variable)

Boronic acids are not indefinitely stable. The 4-Bromo-2-hydroxy derivative is susceptible to oxidative deboronation mediated by Reactive Oxygen Species (ROS) in older buffers or exposure to air.

-

Symptom: Loss of activity or appearance of phenolic byproducts (4-bromocatechol derivatives).

-

Prevention: Store solid under Nitrogen/Argon at 4°C. Store DMSO stocks at -20°C, sealed with Parafilm, and use within 1 month.

2. Complexation Agents

If DMSO/pH adjustment is incompatible with your assay (e.g., live-cell imaging), use a complexing agent to "hide" the hydrophobic core.

-

Cyclodextrins: Use 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) at 5–10 equivalents.

-

Diols: Addition of dilute pinacol or diethanolamine can form esters that are often more soluble/stable, though this changes the chemical species.

3. Quantitative Solubility Data (Estimated)

| Solvent System | Solubility Limit (Approx.) | Species Dominant |

| Pure Water (pH 7.0) | < 0.5 mM | Neutral / Boroxine |

| PBS (pH 7.4) | ~ 1.0 mM | Neutral / Anionic Mix |

| Carb/Bicarb (pH 9.0) | > 50 mM | Boronate Anion |

| DMSO | > 500 mM | Neutral |

| Ethanol | > 100 mM | Neutral |

References

-

Hall, D. G. (Ed.). (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials (2nd Ed.). Wiley-VCH. Link

-

Yan, J., et al. (2005). Properties of Boronic Acids and Their Derivatives. In Boronic Acids (pp. 1-23). Link

-

Adamczyk-Woźniak, L., et al. (2015). Benzoxaboroles – Old compounds with new applications. Journal of Organometallic Chemistry, 799–800, 125–135. (Relevant for ortho-hydroxy cyclic behavior).[6] Link

-

Trippier, P. C., & McGuigan, C. (2010). Boronic acids in medicinal chemistry: anticancer, antibacterial and antiviral applications. MedChemComm, 1(3), 183-198. Link

Sources

Controlling boroxine formation during drying of 4-Bromo-2-hydroxyphenylboronic acid

Topic: Controlling Boroxine Formation During Drying of 4-Bromo-2-hydroxyphenylboronic Acid Role: Senior Application Scientist, Technical Support Division

Executive Summary

You are likely observing discrepancies in stoichiometry, melting point, or solubility with your this compound. This is almost certainly due to the formation of boroxine (the cyclic trimeric anhydride).

For 2-hydroxyphenylboronic acids, this issue is compounded by the ortho-hydroxy group, which facilitates unique dehydration pathways, including stable hydrogen-bonded dimers and trimers that are more resistant to hydrolysis than simple phenylboronic acids.

This guide provides the protocols to Diagnose , Prevent , and Reverse this transformation.

Part 1: The Mechanism (Why is this happening?)

Boronic acids exist in a reversible equilibrium with their dehydrated trimer (boroxine).[1][2] This process is driven by entropy (release of water) and heat.[2]

-

The Driver: Removing water (vacuum drying, desiccants, heat) pushes the equilibrium to the right (Le Chatelier’s principle).

-

The 2-Hydroxy Effect: In your specific molecule, the ortho-hydroxyl group can form intramolecular hydrogen bonds with the boroxine oxygen, stabilizing the dehydrated form and making it form spontaneously even under mild conditions.

Visualization: The Dehydration Pathway

Part 2: Diagnostic Workflow (What do I have?)

Before altering your workflow, confirm the state of your material.

Method A: 11B-NMR (The Gold Standard)

Boron NMR is the definitive test. The chemical shift environment changes upon trimerization.

| Species | Chemical Shift ( | Notes |

| Boronic Acid (Monomer) | ~28 - 30 ppm | Broad peak. |

| Boroxine (Trimer) | ~32 - 35 ppm | Distinct downfield shift. |

| Observation | Mixed signals | Common.[3] Indicates partial dehydration. |

Protocol:

-

Dissolve 10 mg of sample in DMSO-d6 (contains water, may hydrolyze it) or Anhydrous CDCl3 (preserves current state).

-

Recommendation: Use anhydrous CDCl3 to see the actual state of the solid. If you use wet solvent, you will only see the acid, masking the problem.

Method B: IR Spectroscopy

Look for the B-O stretching vibrations.

-

Boroxine: Strong bands near 1350–1380 cm⁻¹ (B-O ring stretch).

-

Boronic Acid: Broad O-H stretch at >3200 cm⁻¹ (often sharper or shifted in the boroxine due to loss of H-bonding network).

Part 3: Prevention & Drying Protocols

Critical Warning: You cannot dry this compound to "constant weight" using high vacuum and heat (e.g., 50°C, <1 mbar) without converting it to the boroxine.

Protocol A: The "Gentle" Drying (Preserves Acid)

Use this if you require the monomer for precise analytical stoichiometry.

-

Isolation: Filter the solid from the reaction/recrystallization solvent.

-

Wash: Wash with a volatile solvent (DCM or Pentane) to remove high-boiling impurities.

-

Drying:

-

Place in a vacuum desiccator.

-

Do NOT use P2O5 or strong desiccants. Use mild silica or simply air drying.

-

Apply gentle vacuum (house vacuum, ~200 mbar) at Ambient Temperature (20-25°C) .

-

Stop when the solvent is gone. Do not "over-dry."

-

Protocol B: The "Acceptance" Strategy (Recommended for Synthesis)

In most Suzuki-Miyaura couplings, the boroxine is equally active because the reaction media (base/water) hydrolyzes it in situ.

-

Dry Aggressively: Dry the material at 40-50°C under high vacuum to ensure all solvent is removed.

-

Calculate as Boroxine: Assume the material is the trimer.

-

MW of Acid (C6H6BBrO3): ~232.87 g/mol

-

MW of Boroxine (Trimer): (232.87 * 3) - (18.015 * 3) = ~644.56 g/mol

-

Effective MW per Boron unit: ~214.85 g/mol .

-

-

Adjustment: Use the Effective MW to calculate your stoichiometry. This eliminates the "variable water content" error.

Part 4: Reversal (How to fix over-dried material)

If you have accidentally formed the boroxine and must revert to the acid (e.g., for specific binding assays):

The "Humidity Chamber" Method

-

Spread the solid boroxine as a thin layer on a watch glass.

-

Place the watch glass inside a closed chamber (e.g., a Tupperware or desiccator) alongside a beaker of water.

-

Do not let the water touch the solid.

-

Allow to equilibrate for 24-48 hours. The compound will absorb atmospheric moisture and revert to the acid.

-

Verification: Check melting point. The acid usually has a lower, broader melting point than the anhydride (or decomposes).

Part 5: Troubleshooting FAQs

Q: My elemental analysis (CHN) is off. Carbon is too high. A: This is the classic sign of boroxine formation.

-

Boroxine:[1][2][10][4][5][6][8][11][12][13] Higher % Carbon (because you lost the weight of Oxygen/Hydrogen from water).

-

Solution: Re-calculate expected values based on the Boroxine formula. If it matches, your compound is pure but dehydrated.

Q: Can I use the boroxine directly in Suzuki coupling? A: Yes. In 95% of cases, standard conditions (e.g., Pd(PPh3)4, Na2CO3, Dioxane/Water) will hydrolyze the boroxine instantly. The 2-hydroxyl group might slow this slightly due to stability, so ensure your reaction runs at >60°C.

Q: Why does the 4-Bromo-2-hydroxy derivative seem more stable as a boroxine than my other phenylboronic acids? A: The oxygen at the 2-position (ortho) can donate electron density or form a hydrogen bond to the boron center or the boroxine ring oxygen. Recent studies suggest 2-hydroxyphenylboronic acids can form "water-stable" boroxine structures or dimers that resist rapid hydrolysis.[1][13]

References

-

Mechanistic Overview: Hall, D. G. (2011). Structure, Properties, and Preparation of Boronic Acid Derivatives.[14] In Boronic Acids (pp. 1-133). Wiley-VCH.

-

Equilibrium Dynamics: Iovine, P. M., et al. (2010). Boroxine formation: thermodynamics and application.[11][12] Dalton Transactions.

-